molecular formula C14H13ClN2O B3032735 2-amino-5-chloro-N-(2-methylphenyl)benzamide CAS No. 4145-15-7

2-amino-5-chloro-N-(2-methylphenyl)benzamide

Cat. No.: B3032735
CAS No.: 4145-15-7
M. Wt: 260.72 g/mol
InChI Key: BHFDDLSXZULOFK-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by its off-white to light brown solid appearance and is slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-(2-methylphenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods focus on optimizing yield and reducing costs. A novel method involves the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts for oxidation, followed by substitution reactions and catalytic hydrogenation to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and related compounds, which are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-amino-5-chloro-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, particularly insecticides

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-chloro-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of various important compounds. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound .

Properties

IUPAC Name

2-amino-5-chloro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFDDLSXZULOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363163
Record name 5K-616S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4145-15-7
Record name 5K-616S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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